Aspartimide Suppression: OPp Ester Outperforms OAll, OBzl, and ODmab Esters
The OPp ester of Fmoc‑Asp(2‑phenylisopropyl ester)‑OH is reported to be far less prone to base‑catalyzed aspartimide formation during Fmoc SPPS than the OAll, OBzl, or ODmab esters, with its stability approaching that of the standard OtBu ester [1]. While quantitative aspartimide yields under identical piperidine exposure are not specified in the source, the qualitative ranking—OtBu ≈ OPp >> OAll ≈ OBzl ≈ ODmab—constitutes a class‑level inference that directly informs protecting group selection. This implies that when a user requires an acid‑labile Asp protecting group that does not exacerbate aspartimide formation, OPp offers a marked advantage over similarly labile alternatives (OAll, OBzl, ODmab).
| Evidence Dimension | Resistance to base‑catalyzed aspartimide formation (qualitative ranking) |
|---|---|
| Target Compound Data | Stability approaches OtBu ester |
| Comparator Or Baseline | OAll, OBzl, ODmab esters |
| Quantified Difference | OPp ester is 'far less prone' to aspartimide formation than OAll, OBzl, or ODmab esters |
| Conditions | Fmoc SPPS base treatments (piperidine) |
Why This Matters
Lower aspartimide formation directly correlates with higher crude peptide purity and reduced purification burden, making OPp the preferred choice when mild acid lability must be combined with minimal base‑induced side reactions.
- [1] GlpBio. Fmoc-Asp(2-phenylisopropyl ester)-OH Product Page (GA21534). View Source
